1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a pyrido[1,2-a]benzimidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Pyrido[1,2-a]benzimidazole Moiety: The piperazine derivative is then reacted with a suitable pyrido[1,2-a]benzimidazole precursor under reflux conditions in a solvent like toluene.
Addition of the Propyl Group:
Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the uptake of neurotransmitters in the brain, leading to potential therapeutic effects in neurological disorders. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens.
Comparison with Similar Compounds
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical and biological properties.
1-{4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This derivative includes a phenyl group, which may enhance its binding affinity to certain molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H26ClN5 |
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Molecular Weight |
444.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H26ClN5/c1-2-5-20-16-25(32-24-7-4-3-6-23(24)29-26(32)22(20)17-28)31-14-12-30(13-15-31)18-19-8-10-21(27)11-9-19/h3-4,6-11,16H,2,5,12-15,18H2,1H3 |
InChI Key |
IRACIFTWIRYNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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